![molecular formula C19H15F3N2O3 B2996338 (Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1013220-28-4](/img/structure/B2996338.png)

(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

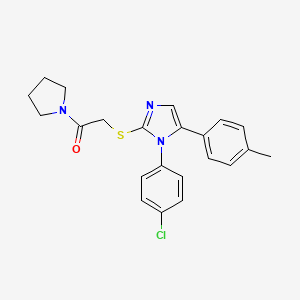

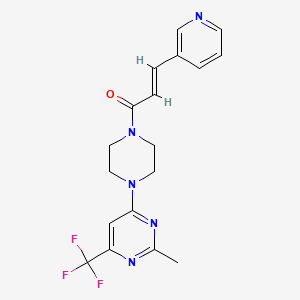

This compound is an organic molecule with several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), and two phenyl rings, one of which is substituted with two methoxy groups (-OCH3). These functional groups could potentially give the compound unique physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyl copper . The cyano group might be introduced through a reaction with a cyanide ion .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings would likely make the molecule planar or nearly planar. The electron-withdrawing nature of the cyano and trifluoromethyl groups could affect the electron distribution in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group could undergo addition reactions, and the trifluoromethyl group could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which could affect their solubility in different solvents .Aplicaciones Científicas De Investigación

Material Synthesis and Applications

A study focused on synthesizing soluble aromatic polyamides incorporating phthalazinone moiety and cyano groups, demonstrating their potential as heat-resistant polymeric materials. These polymers, characterized by good solubility and thermal stability, highlight a promising avenue for high-performance materials, reflecting a broader trend in chemical engineering to develop advanced materials for technological applications (Guipeng Yu et al., 2009).

Organic Synthesis

Research into the condensation of malononitrile with dimethylaminophenylpropenone explores the potential of such reactions for creating linear dienes and trienes. This work underlines the importance of (Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide and related compounds in synthetic organic chemistry, particularly in the formation of pyridones from enamine ketones and cyanoacetamide (H. Junek et al., 1971).

Catalysis and Synthesis

In the field of catalysis, the efficient and stereoselective N-vinylation of oxiranecarboxamides with (Z)-1-aryl-2-bromoethenes has been demonstrated, leading to the synthesis of significant compounds like (-)-(2R,3S)-SB204900. This research signifies the compound's role in facilitating complex chemical reactions, contributing to the synthesis of biologically and pharmacologically relevant molecules (Luo Yang et al., 2007).

Electrochemical Properties

The exploration of the electrochemical oxidation of 2-amino-3-cyano-4-phenylthiophene reveals the formation of new photoluminescent materials. This investigation points to the potential of (Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide derivatives in developing new materials with unique electrochemical and photoluminescent properties, useful in various technological applications (D. Ekinci et al., 2000).

Enzyme Inhibition Studies

Research on the inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives, including compounds structurally related to (Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, highlights the compound's relevance in biochemical research. Such studies contribute to understanding the molecular basis of disease and the development of new therapeutic agents (W. Knecht & M. Löffler, 1998).

Mecanismo De Acción

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the other reactants and the conditions of the reaction .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3/c1-26-16-7-12(8-17(10-16)27-2)6-13(11-23)18(25)24-15-5-3-4-14(9-15)19(20,21)22/h3-10H,1-2H3,(H,24,25)/b13-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAOWDLUJMHPPB-MLPAPPSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methylphenyl)propanoic acid](/img/structure/B2996260.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2996274.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2996277.png)